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Disclaimer: This document provides a detailed overview of the structural analysis of the
prefusion-stabilized SARS-CoV-2 spike glycoprotein, the intended protein product of the
BNT162b2 (Pfizer-BioNTech) mRNA vaccine. To date, direct structural studies (e.g., cryo-
electron microscopy) have not been performed on the spike protein produced in vivo following
vaccination. The information herein is based on extensive research on recombinant spike
proteins engineered with the same stabilizing modifications as those encoded by the
BNT162b2 vaccine.

Introduction: The S-2P Design

The BNT162b2 mRNA vaccine instructs human cells to produce a modified version of the
SARS-CoV-2 spike (S) protein. A critical modification is the substitution of two consecutive
amino acids, lysine (K) at position 986 and valine (V) at position 987, with prolines (P).[1] This
"S-2P" design is crucial for stabilizing the spike protein in its prefusion conformation.[1] The
prefusion state is the conformation the protein adopts on the viral surface before it binds to a
host cell and undergoes a dramatic structural rearrangement to mediate membrane fusion.[2]
[3] By locking the protein in this state, the vaccine-elicited antibodies are generated against the
same form of the protein that they would need to recognize on an actual virus to prevent
infection.[1]

The spike protein is a trimer, with each protomer consisting of an S1 subunit, which contains
the receptor-binding domain (RBD), and an S2 subunit, which anchors the protein and contains
the machinery for membrane fusion.[1] The RBDs can stochastically transition between a
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"down" (receptor-inaccessible) and an "up” (receptor-accessible) conformation.[3] Structural
studies of the S-2P protein have been fundamental in understanding the antigenicity of
vaccine-induced spike proteins and the mechanisms of antibody neutralization.

Structural Findings

Cryo-electron microscopy (cryo-EM) has been the primary method for elucidating the three-
dimensional structure of the S-2P spike protein. These studies have consistently shown that
the double proline substitution effectively maintains the trimeric spike in its prefusion state.

The predominant conformation observed is an asymmetrical trimer where one RBD is in the
"up" position, accessible for binding to the ACE2 receptor, while the other two RBDs are in the
"down" position.[3][4] A fully closed state, with all three RBDs down, is also observed.[5] The
inherent flexibility of the RBD in the "up" state often results in lower resolution in that specific
region of the cryo-EM map.[6]

The S-2P modification restricts the conformational flexibility of a loop that is critical for the
transition to the postfusion state, thereby stabilizing the prefusion trimer.[7] This stability is
essential for presenting a consistent antigenic target to the immune system.

Quantitative Data

The following tables summarize key quantitative data from representative cryo-EM studies of
prefusion-stabilized spike proteins.

Table 1. Cryo-EM Data Collection and Refinement Statistics
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Parameter Value Reference
Microscope Titan Krios [3114]
Voltage 300 kV [3114]
Detector Gatan K2/K3 Summit [3][4]

Magnification

~105,000x - 130,000x

[3]4]

Pixel Size ~1.0 A/pixel [3][4]
Electron Dose 50-60 e~/A2 [3][4]
Defocus Range -1.2t0-2.5 um [3114]

Table 2: Reconstructed Cryo-EM Map Resolutions and Conformational States

Spike Variant

Particle

Conformation Resolution (A) Reference

Distribution

SARS-CoV-2 S- Predominant
1 RBD Up 3.5 [3]
2P State
SARS-CoV-2 S- 3 RBDs Down
2.7 - [5]
2P (Closed)
) 3 RBDs Down
Omicron BA.2 S- ~3:1
(Closed) & 1 3.1 [8]
2P (Closed:Open)
RBD Up
Prefusion
Full-length WT 2.9 - [2][9]
(Closed)
Full-length WT Postfusion 3.0 - [2][9]

Experimental Protocols
Recombinant S-2P Spike Protein Production and

Purification

© 2025 BenchChem. All rights reserved.

3/11 Tech Support


http://www.gsartor.org/science/covid/Cryo-EM%20structure%20of%20the%202019-nCoV%20spike.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7164637/
http://www.gsartor.org/science/covid/Cryo-EM%20structure%20of%20the%202019-nCoV%20spike.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7164637/
http://www.gsartor.org/science/covid/Cryo-EM%20structure%20of%20the%202019-nCoV%20spike.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7164637/
http://www.gsartor.org/science/covid/Cryo-EM%20structure%20of%20the%202019-nCoV%20spike.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7164637/
http://www.gsartor.org/science/covid/Cryo-EM%20structure%20of%20the%202019-nCoV%20spike.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7164637/
http://www.gsartor.org/science/covid/Cryo-EM%20structure%20of%20the%202019-nCoV%20spike.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7164637/
http://www.gsartor.org/science/covid/Cryo-EM%20structure%20of%20the%202019-nCoV%20spike.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7164637/
http://www.gsartor.org/science/covid/Cryo-EM%20structure%20of%20the%202019-nCoV%20spike.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7775788/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9174147/
https://cryoem.hms.harvard.edu/publications/distinct-conformational-states-sars-cov-2-spike-protein
https://pmc.ncbi.nlm.nih.gov/articles/PMC7464562/
https://cryoem.hms.harvard.edu/publications/distinct-conformational-states-sars-cov-2-spike-protein
https://pmc.ncbi.nlm.nih.gov/articles/PMC7464562/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This protocol outlines the expression of the S-2P spike ectodomain in mammalian cells, a
common method for producing the protein for structural studies.[10][11]

e Plasmid Design: A mammalian codon-optimized gene encoding the SARS-CoV-2 spike
protein (residues 1-1208) is synthesized. The gene includes the K986P and VV987P
mutations, a C-terminal T4 fibritin trimerization domain, and a His-tag for purification.

o Cell Culture: Expi293F or HEK293T cells are cultured in suspension using an appropriate
expression medium at 37°C with 8% CO2 and shaking.[12][13]

» Transfection: When the cell culture reaches a density of 2.5-3.5 x 108 cells/mL with >90%
viability, the cells are transfected with the expression plasmid using a transfection reagent
like polyethylenimine (PEI) or a commercial kit.[14]

o Expression: The transfected cells are incubated for 3-5 days to allow for protein expression
and secretion into the medium.

o Harvesting: The cell culture is centrifuged to pellet the cells. The supernatant, containing the
secreted spike protein, is collected and filtered.[14]

« Affinity Chromatography: The filtered supernatant is loaded onto a Ni-NTA affinity
chromatography column. The column is washed with a low-imidazole buffer to remove non-
specifically bound proteins. The spike protein is then eluted using a high-imidazole buffer.[12]

e Size-Exclusion Chromatography (SEC): The eluted fractions containing the spike protein are
pooled, concentrated, and loaded onto a size-exclusion chromatography column (e.g.,
Superose 6) to separate the trimeric spike from aggregates and other impurities.

e Quality Control: The purified protein is analyzed by SDS-PAGE to confirm its size and purity.
The concentration is determined using a spectrophotometer.

Cryo-Electron Microscopy for Structural Determination

This protocol provides a general workflow for determining the structure of the purified S-2P
protein using cryo-EM.[10][15]
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Grid Preparation: A 3-4 pL aliquot of the purified spike protein at a concentration of ~0.5-1.0
mg/mL is applied to a glow-discharged cryo-EM grid (e.g., Holey Carbon grid).[16]

Vitrification: The grid is blotted for 2-4 seconds to create a thin film of the sample, and then
plunge-frozen into liquid ethane using a vitrification robot (e.g., Vitrobot). This process
freezes the water so rapidly that it forms vitreous (non-crystalline) ice, preserving the native
structure of the protein.[17]

Microscope Setup and Screening: The vitrified grids are loaded into a cryo-transmission
electron microscope (e.g., Titan Krios). The grids are screened to identify areas with good ice
thickness and particle distribution.

Data Collection: Automated data collection software is used to acquire thousands of high-
resolution images (micrographs) of the spike protein particles from different angles. Data
may be collected at different tilt angles to overcome preferred orientation issues.[5]

Image Processing:

o Motion Correction: The movie frames from each micrograph are aligned to correct for
beam-induced motion.

o CTF Estimation: The contrast transfer function (CTF) of the microscope is estimated and
corrected for each micrograph.

o Particle Picking: Spike protein particles are automatically selected from the micrographs.

o 2D Classification: The particles are grouped into 2D classes to remove junk particles and
identify different views.

o 3D Reconstruction: An initial 3D model is generated, and the particles are aligned to it to
reconstruct a 3D density map.

o 3D Classification and Refinement: 3D classification is used to separate different
conformational states (e.g., RBD-up vs. RBD-down). The final maps for each state are
refined to the highest possible resolution.[9]
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e Model Building and Validation: An atomic model of the spike protein is built into the cryo-EM
density map and refined. The final model is validated for its fit to the map and its
stereochemical properties.

Site-Specific Glycosylation Analysis by Mass
Spectrometry

The spike protein is heavily glycosylated, and these glycans can play a role in protein folding
and immune evasion. This protocol describes how to analyze the site-specific glycosylation.[18]

» Protein Digestion: The purified spike protein is denatured, reduced, and alkylated. It is then
digested into smaller peptides using a sequence-specific protease like trypsin. To achieve full
sequence coverage, multiple proteases (e.g., chymotrypsin, Glu-C) may be used in separate
experiments.[1]

o Glycopeptide Enrichment (Optional): If necessary, glycopeptides can be enriched from the
peptide mixture using hydrophilic interaction liquid chromatography (HILIC).

o LC-MS/MS Analysis: The peptide/glycopeptide mixture is separated by liquid
chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass
spectrometer is operated in a data-dependent acquisition mode, where it cycles between a
full MS scan and several MS/MS scans of the most abundant precursor ions.

o Data Analysis: The acquired MS/MS spectra are searched against a protein sequence
database containing the spike protein sequence. Specialized software is used to identify
peptides and to characterize the attached glycan structures at each of the 22 N-linked
glycosylation sites.[1] The analysis determines the type of glycan (e.g., oligomannose,
complex, hybrid) and its relative abundance at each site.[18]

Visualizations
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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